molecular formula C23H25N7O2S B2887358 2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine CAS No. 866018-16-8

2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

Cat. No. B2887358
CAS RN: 866018-16-8
M. Wt: 463.56
InChI Key: TVKHEKQOEQNUBB-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB 2 cannabinoid agonists, feticide, and adenosine antagonists . Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of [1,2,4]triazolo[1,5-a]pyrimidine moiety with various functional groups in medicinal chemistry .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can be effectively achieved by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The structure of [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can vary depending on the functional groups attached to the scaffold. The activity of these compounds can be influenced by these structural variations .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can be diverse, depending on the functional groups present in the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can vary widely. For example, some compounds exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Scientific Research Applications

Anticancer Activity

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold has been identified to possess significant anticancer properties . Derivatives of this scaffold, including our compound of interest, have been studied for their potential to inhibit cancer cell growth and proliferation. The specific mechanisms often involve the disruption of cell cycle regulation and inducing apoptosis in cancer cells .

Antimicrobial Properties

This class of compounds has also demonstrated antimicrobial efficacy , which includes antibacterial, antifungal, and antiviral activities. The structural features of the triazolopyrimidine core contribute to its ability to interact with microbial enzymes or proteins, leading to the inhibition of microbial growth .

Anti-tubercular Effects

Given the ongoing challenge of tuberculosis (TB) and the emergence of drug-resistant strains, [1,2,4]triazolo[1,5-a]pyrimidine derivatives are being explored for their anti-tubercular activity . They act by targeting Mycobacterium tuberculosis, the bacteria responsible for TB, and have shown promise in overcoming resistance to conventional drugs .

CB2 Cannabinoid Agonists

The compound’s structure is conducive to acting as a CB2 cannabinoid receptor agonist . This application is particularly relevant in the context of inflammatory and neuropathic pain, where CB2 agonists can provide analgesic effects without the psychoactive side effects associated with CB1 receptor activation .

Feticide Applications

In agricultural research, certain triazolopyrimidine derivatives are investigated for their use as feticides . These compounds can selectively inhibit the growth of fetuses in plants, which is a method used to control unwanted plant populations in crop management .

Adenosine Antagonists

Adenosine antagonists are important in the treatment of various cardiovascular and neurological disorders. The [1,2,4]triazolo[1,5-a]pyrimidine moiety has been found to exhibit adenosine antagonist activity, which can be beneficial in conditions like arrhythmias and ischemia .

Anti-epileptic Potential

Research has indicated that derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, including our compound, may have anti-epileptic properties . They work by modulating neurotransmitter systems in the brain, such as the GABAergic system, which is crucial in controlling neuronal excitability .

Synthetic Strategies

Lastly, the synthetic versatility of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold allows for the creation of a variety of derivatives with potential pharmacological applications. The compound can be modified to enhance its activity or specificity for certain biological targets, making it a valuable tool in drug discovery and development .

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can vary depending on their pharmacological activity. For example, some compounds with this scaffold have shown remarkable anti-epileptic activities .

Safety and Hazards

The safety and hazards associated with [1,2,4]triazolo[1,5-a]pyrimidine-based compounds can vary depending on the specific compound and its intended use .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold continues to be an area of interest in medicinal chemistry, with potential for the development of new drugs with diverse pharmacological activities .

properties

IUPAC Name

2-(4-benzhydrylpiperazin-1-yl)-6-methylsulfonyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2S/c1-33(31,32)19-16-25-22-26-23(27-30(22)21(19)24)29-14-12-28(13-15-29)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,20H,12-15,24H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKHEKQOEQNUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(N2C(=NC(=N2)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)N=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Benzhydrylpiperazino)-6-(methylsulfonyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine

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